molecular formula C15H10Cl3N3O4S B5038039 4-methoxy-3-nitro-N-[(2,4,5-trichlorophenyl)carbamothioyl]benzamide

4-methoxy-3-nitro-N-[(2,4,5-trichlorophenyl)carbamothioyl]benzamide

Cat. No.: B5038039
M. Wt: 434.7 g/mol
InChI Key: YSFOCRLVYVVICW-UHFFFAOYSA-N
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Description

4-methoxy-3-nitro-N-[(2,4,5-trichlorophenyl)carbamothioyl]benzamide is a complex organic compound with the molecular formula C14H9Cl3N2O4 It is known for its unique chemical structure, which includes methoxy, nitro, and trichlorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-3-nitro-N-[(2,4,5-trichlorophenyl)carbamothioyl]benzamide typically involves multiple steps. One common method includes the nitration of 4-methoxybenzoic acid to introduce the nitro group, followed by the formation of the benzamide structure through a reaction with 2,4,5-trichlorophenyl isothiocyanate. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or acetonitrile to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the compound. Purification processes such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-3-nitro-N-[(2,4,5-trichlorophenyl)carbamothioyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carboxylic acid derivative.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas and palladium on carbon.

    Substitution: The trichlorophenyl group can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or iron powder in acidic conditions.

    Substitution: Sodium hydroxide (NaOH) or other strong bases in polar solvents.

Major Products

    Oxidation: Formation of 4-methoxy-3-nitrobenzoic acid.

    Reduction: Formation of 4-methoxy-3-amino-N-[(2,4,5-trichlorophenyl)carbamothioyl]benzamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-methoxy-3-nitro-N-[(2,4,5-trichlorophenyl)carbamothioyl]benzamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-methoxy-3-nitro-N-[(2,4,5-trichlorophenyl)carbamothioyl]benzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trichlorophenyl group may enhance the compound’s binding affinity to certain proteins or enzymes, influencing their activity and pathways involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-methoxy-N-(2,4,5-trichlorophenyl)benzamide
  • 4-methoxy-3-nitro-N-octylbenzamide
  • 4-methoxy-3-nitro-N-(1-phenylethyl)benzamide

Uniqueness

4-methoxy-3-nitro-N-[(2,4,5-trichlorophenyl)carbamothioyl]benzamide is unique due to the presence of both nitro and trichlorophenyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-methoxy-3-nitro-N-[(2,4,5-trichlorophenyl)carbamothioyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl3N3O4S/c1-25-13-3-2-7(4-12(13)21(23)24)14(22)20-15(26)19-11-6-9(17)8(16)5-10(11)18/h2-6H,1H3,(H2,19,20,22,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSFOCRLVYVVICW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC(=C(C=C2Cl)Cl)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl3N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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